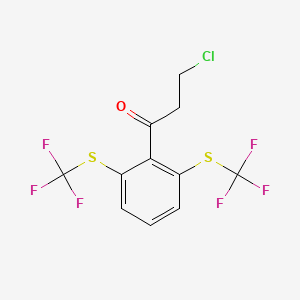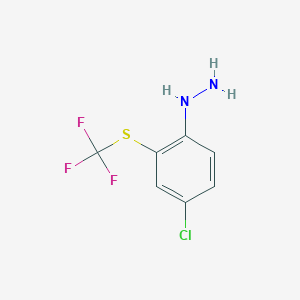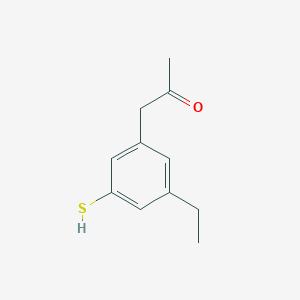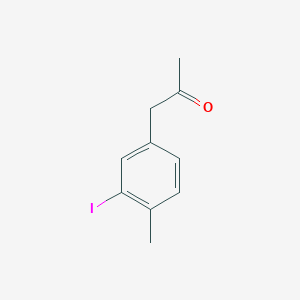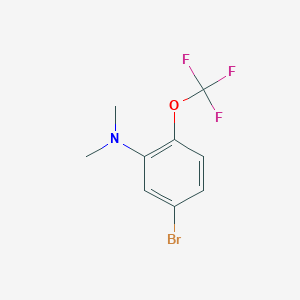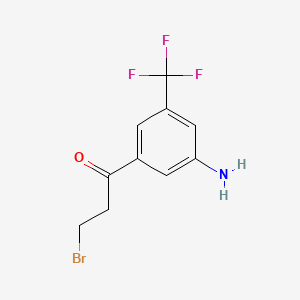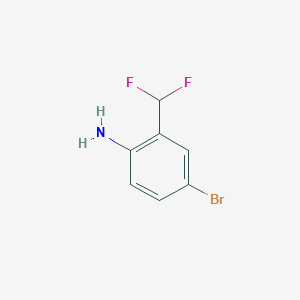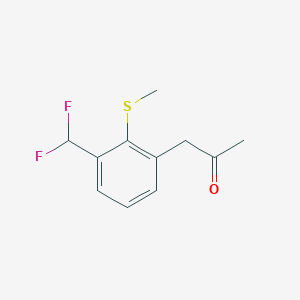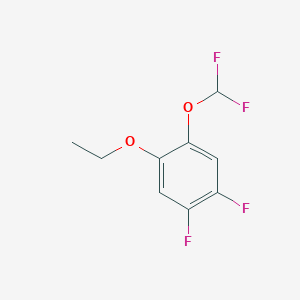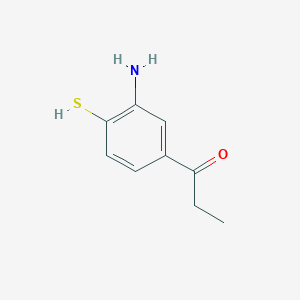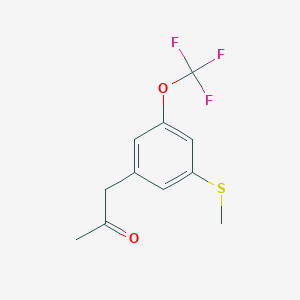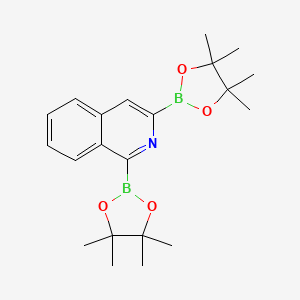
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline: is a boronic ester derivative of isoquinoline. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic ester groups makes it a valuable reagent for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline can be synthesized through a multi-step process involving the borylation of isoquinoline derivatives. One common method involves the use of palladium-catalyzed borylation reactions. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides, and solvents (e.g., THF, toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the synthesis of conjugated polymers makes it valuable for the development of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic ester groups facilitate the transmetalation step, making the reaction efficient and selective.
Comparación Con Compuestos Similares
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Comparison: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules. Its structural features also enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C21H29B2NO4 |
|---|---|
Peso molecular |
381.1 g/mol |
Nombre IUPAC |
1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C21H29B2NO4/c1-18(2)19(3,4)26-22(25-18)16-13-14-11-9-10-12-15(14)17(24-16)23-27-20(5,6)21(7,8)28-23/h9-13H,1-8H3 |
Clave InChI |
OLKMCGJLYVSMBP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=N2)B4OC(C(O4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
